molecular formula C22H25N3O B2370324 2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797643-10-7

2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No. B2370324
CAS RN: 1797643-10-7
M. Wt: 347.462
InChI Key: XXRHXUDXIALHKT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known as MPAA, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. MPAA is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John A. Ellman at the California Institute of Technology. Since then, MPAA has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been involved in various synthesis techniques, such as the cyclocondensation of N′-substituted benzylidene-2-(3′-substituted phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide with thiolactic acid (Saxena et al., 2011).

Biological Activities

  • Antioxidant Properties : The compound has been studied for its antioxidant properties, showing considerable activity in methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) (Gopi & Dhanaraju, 2020).
  • Antimicrobial and Antioxidant Agents : Certain derivatives of the compound have been synthesized and showed potent antimicrobial activity against various bacteria and fungi, as well as good antioxidant activity (Naraboli & Biradar, 2017).

Pharmaceutical Applications

  • Antiallergic Agents : Derivatives of the compound have been prepared as novel antiallergic compounds, with some showing significant potency in antiallergic activity tests (Menciu et al., 1999).
  • Anti-Inflammatory Drug Design : The compound's derivative has been used in the design of anti-inflammatory drugs, with in silico modeling targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Miscellaneous Applications

  • Carcinogen Model Studies : The compound has been used in the synthesis of a food-derived carcinogen model, contributing to studies in the field of toxicology (Rajagopal et al., 2003).
  • Novel Synthetic Methods : The compound has been involved in developing new synthetic approaches for other medically significant compounds (Rádl et al., 2008).

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-24-16-17(20-11-5-6-12-21(20)24)14-22(26)23-15-19-10-7-13-25(19)18-8-3-2-4-9-18/h2-6,8-9,11-12,16,19H,7,10,13-15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRHXUDXIALHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

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